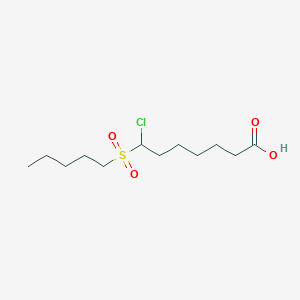
7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid is a chemical compound with a molecular weight of 298.100557896 daltons It is a type of carboxylic acid, characterized by the presence of a sulfonyl group and a chlorine atom attached to a heptanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of heptanoic acid, followed by the introduction of the sulfonyl group through a sulfonation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as flow chemistry and automated synthesis. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which 7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects. The chlorine atom may also play a role in the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanoic acid: A simpler carboxylic acid without the sulfonyl and chlorine groups.
Chlorosulfonic acid: Contains both chlorine and sulfonyl groups but lacks the heptanoic acid backbone.
Pentane-1-sulfonic acid: Similar sulfonyl group but with a shorter carbon chain and no chlorine atom.
Uniqueness
7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid is unique due to the combination of its structural features
Propriétés
Numéro CAS |
93097-58-6 |
|---|---|
Formule moléculaire |
C12H23ClO4S |
Poids moléculaire |
298.83 g/mol |
Nom IUPAC |
7-chloro-7-pentylsulfonylheptanoic acid |
InChI |
InChI=1S/C12H23ClO4S/c1-2-3-7-10-18(16,17)11(13)8-5-4-6-9-12(14)15/h11H,2-10H2,1H3,(H,14,15) |
Clé InChI |
JPHNLQZSBGCAAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCS(=O)(=O)C(CCCCCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















